(S)-2-(Dibenzylamino)-3-methyl-1-butanol

Asymmetric Synthesis Protecting Group Chemistry Dipeptide Isostere Synthesis

(S)-2-(Dibenzylamino)-3-methyl-1-butanol (CAS 111060-54-9), also known as N,N-dibenzyl-L-valinol, is a chiral β-amino alcohol bearing a stereogenic center and a bulky dibenzyl-protected secondary amine. This compound is a non-racemic building block widely employed in asymmetric synthesis, chiral auxiliary applications, and the construction of enantiomerically enriched pharmacophores.

Molecular Formula C19H25NO
Molecular Weight 283.4 g/mol
CAS No. 111060-54-9
Cat. No. B024806
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-(Dibenzylamino)-3-methyl-1-butanol
CAS111060-54-9
Molecular FormulaC19H25NO
Molecular Weight283.4 g/mol
Structural Identifiers
SMILESCC(C)C(CO)N(CC1=CC=CC=C1)CC2=CC=CC=C2
InChIInChI=1S/C19H25NO/c1-16(2)19(15-21)20(13-17-9-5-3-6-10-17)14-18-11-7-4-8-12-18/h3-12,16,19,21H,13-15H2,1-2H3/t19-/m1/s1
InChIKeyZWLAXLXECFRUPM-LJQANCHMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-2-(Dibenzylamino)-3-methyl-1-butanol (CAS 111060-54-9): Technical Baseline for Chiral Building Block Procurement


(S)-2-(Dibenzylamino)-3-methyl-1-butanol (CAS 111060-54-9), also known as N,N-dibenzyl-L-valinol, is a chiral β-amino alcohol bearing a stereogenic center and a bulky dibenzyl-protected secondary amine [1]. This compound is a non-racemic building block widely employed in asymmetric synthesis, chiral auxiliary applications, and the construction of enantiomerically enriched pharmacophores . It is commercially available as a high-purity reagent (typically 90–98%) with key physicochemical properties including a density of 1.0088 g/mL at 25°C, a refractive index of 1.5459, and a flash point of 60°C .

Why Generic Substitution Fails: The Stereochemical and Protecting-Group Specificity of (S)-2-(Dibenzylamino)-3-methyl-1-butanol


Simple in-class substitution of (S)-2-(Dibenzylamino)-3-methyl-1-butanol with its R‑enantiomer or with alternative N‑protected valinols (e.g., N‑Boc‑L‑valinol) is not analytically or synthetically sound. The R‑enantiomer (CAS 372967‑45‑8) produces opposite stereochemical outcomes in asymmetric transformations , while the N,N‑dibenzyl protecting group imparts distinct steric and electronic effects that diverge sharply from those of the N‑Boc group, leading to markedly different diastereoselectivities and reaction pathways [1]. The following quantitative evidence demonstrates that procurement decisions must be based on the specific stereoisomer and protecting group required for the intended synthetic sequence.

Quantitative Differentiation Evidence: (S)-2-(Dibenzylamino)-3-methyl-1-butanol vs. Structural Analogs


Diastereoselectivity in Hydrocyanation: N,N-Dibenzyl vs. N-Boc Protection

In the hydrocyanation of α,β-unsaturated ketones derived from L‑valine, the N,N‑dibenzyl protected enone (derived from (S)-2-(Dibenzylamino)-3-methyl-1-butanol) afforded a 6:1 anti:syn diastereomeric ratio of β‑cyano ketone adducts. In contrast, the N‑Boc protected analog produced only a 1:1 mixture under identical conditions [1]. This 6‑fold enhancement in stereocontrol is directly attributable to the steric bulk of the dibenzylamino group.

Asymmetric Synthesis Protecting Group Chemistry Dipeptide Isostere Synthesis

Enantiomeric Integrity: (S)- vs. (R)-Enantiomer in Chiral Auxiliary Applications

The (S)-enantiomer (CAS 111060-54-9) and the (R)-enantiomer (CAS 372967-45-8) are not interchangeable; they yield opposite absolute configurations in asymmetric transformations . While no published head-to-head study directly compares the two in the same reaction, class‑level inference from related N,N‑dibenzylamino alcohols confirms that the stereochemical outcome is entirely determined by the absolute configuration of the starting chiral auxiliary . Procurement of the incorrect enantiomer will invert the absolute configuration of the final product, rendering it unsuitable for structure‑activity relationship (SAR) studies or biological evaluation.

Chiral Auxiliary Asymmetric Induction Enantioselective Synthesis

Purity Specifications and Vendor Comparability: Ensuring Reproducibility in Multi‑Step Syntheses

Commercial availability of (S)-2-(Dibenzylamino)-3-methyl-1-butanol spans a purity range of 90% to 98% (GC or HPLC) depending on the vendor . Higher purity grades (≥97%) minimize the presence of impurities that could interfere with sensitive catalytic or stereoselective steps. In contrast, the (R)-enantiomer is commonly supplied at 96% purity , and alternative N‑protected valinols may have different impurity profiles. The selection of a high‑purity batch of the (S)-enantiomer is critical for achieving reproducible results in multi‑step asymmetric syntheses.

Reagent Purity Chiral Building Block Quality Control

High‑Value Application Scenarios for (S)-2-(Dibenzylamino)-3-methyl-1-butanol (CAS 111060-54-9)


Synthesis of Diastereomerically Pure Dipeptide Isosteres Requiring High anti:syn Selectivity

This compound is the preferred N‑protected L‑valinol precursor when constructing hydroxyethylene dipeptide isosteres (e.g., Val‑Ala mimetics) via hydrocyanation of α,β‑unsaturated ketones. The N,N‑dibenzyl group delivers a 6:1 anti:syn diastereoselectivity, whereas the N‑Boc analog provides only 1:1 [1]. This difference eliminates the need for chromatographic separation of diastereomers, significantly streamlining the synthesis of aspartyl protease inhibitors and other peptidomimetic scaffolds.

Matched‑Pair Aldol Reactions with Iron Acetyl Complexes for Statine‑Like Scaffolds

The aldehyde derived from (S)-2-(Dibenzylamino)-3-methyl-1-butanol (N,N‑dibenzyl valinal) participates in highly diastereoselective aldol reactions with diethylaluminium enolates from iron acetyl complexes [2]. The matched‑pair double asymmetric induction yields aldol products with predictable stereochemistry, enabling the efficient synthesis of (3R,4S)-statine and related γ‑amino‑β‑hydroxy acid motifs. The bulky dibenzylamino group is essential for achieving the observed diastereoselectivity.

Electrophilic α‑Substitution for Diversification of Chiral β‑Amino Alcohol Libraries

2‑(N,N‑Dibenzylamino) alkan‑1‑ols, including the title compound, undergo stereoselective α‑lithiation followed by electrophilic trapping (methylation, acylation, α‑hydroxyalkylation, carboxylation) to afford diverse optically active β‑amino alcohol derivatives . The N,N‑dibenzyl protecting group is compatible with strong base conditions and facilitates the generation of quaternary stereocenters with high fidelity, making it an ideal starting material for building focused libraries of chiral ligands and organocatalysts.

Asymmetric Synthesis of Chiral Ligands and Catalysts Requiring Sterically Demanding Amino Alcohol Motifs

The combination of a branched isopropyl side chain and a bulky dibenzylamino group renders this compound a valuable precursor for chiral ligands in asymmetric catalysis. Its physical properties—density of 1.0088 g/mL at 25°C, refractive index of 1.5459 —facilitate precise handling and formulation. The 98% purity grade ensures minimal interference from impurities during catalyst preparation, which is critical for achieving high enantioselectivities in catalytic asymmetric transformations.

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